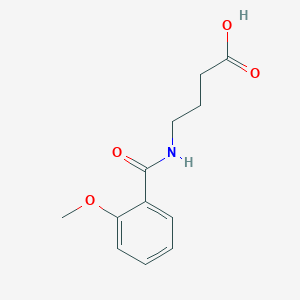

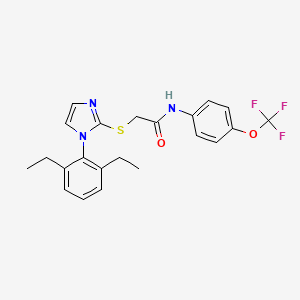

4-(2-Methoxy-benzoylamino)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxy-benzoylamino)-butyric acid, also known as 2-MBA, is a naturally occurring organic compound found in many species of plants and animals. It is an important intermediate in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antifungals. Additionally, 2-MBA has been used in a variety of scientific research applications due to its ability to modulate the activity of several key enzymes involved in cellular metabolism.

Scientific Research Applications

Matrix Metalloproteinase Inhibition

4-(2-Methoxy-benzoylamino)-butyric acid-related compounds have been researched for their potential as matrix metalloproteinase (MMP) inhibitors. A study explored a series of derivatives derived from l-glutamic acid, which showed strong inhibitory activity against MMP-2, MMP-9, and especially MMP-3, while exhibiting weaker inhibition against MMP-1. The research detailed the structure-activity relationships within these compounds (Yamamoto et al., 2006).

Synthesis and Antiproliferative Activity

In another study, compounds structurally related to 4-(2-Methoxy-benzoylamino)-butyric acid were synthesized and their structures determined. These compounds demonstrated antiproliferative activity in vitro against seven human cancer cell lines. The study emphasizes the potential of these compounds in cancer treatment, showcasing their cytotoxic activity in vitro (Liszkiewicz, 2002).

Photoresponsive Drug Delivery

A study introduced a photolabile derivative of 4-(2-Methoxy-benzoylamino)-butyric acid to create photoresponsive nanogels. These nanogels demonstrated the ability to cage and photo-uncage an encapsulated antitumor drug. Upon photoactivation, the drug release from the nanogels was accelerated, significantly improving the efficacy of tumor-cell killing when combined with local light irradiation. This highlights the potential of such compounds in targeted and controlled drug delivery systems (Park et al., 2013).

Nitroxide-Mediated Photopolymerization

Research has also been conducted on the use of alkoxyamine compounds bearing a chromophore group linked to 4-(2-Methoxy-benzoylamino)-butyric acid for nitroxide-mediated photopolymerization. The compound studied decomposes under UV irradiation to generate corresponding radicals, with changes in photophysical and photochemical properties, suggesting potential applications in materials science, particularly in photopolymerization processes (Guillaneuf et al., 2010).

properties

IUPAC Name |

4-[(2-methoxybenzoyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)12(16)13-8-4-7-11(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOYJTIHERCQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2372723.png)

![5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzaldehyde](/img/structure/B2372727.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2372732.png)

![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)

![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2372742.png)

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)